An In-Depth Technical Guide to the Chemical Properties of 8H-Indeno[1,2-c]thiophen-8-one
An In-Depth Technical Guide to the Chemical Properties of 8H-Indeno[1,2-c]thiophen-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 8H-Indeno[1,2-c]thiophen-8-one, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, spectral characteristics, and reactivity of this compound. By synthesizing available data and providing expert insights, this guide aims to be an essential resource for researchers working with or considering this scaffold for novel applications.
Introduction
8H-Indeno[1,2-c]thiophen-8-one is a polycyclic aromatic compound featuring a fused indanone and thiophene ring system. The strategic fusion of these two moieties results in a planar, electron-deficient core that is a subject of growing interest in the field of drug discovery and organic electronics. The thiophene ring, a well-known pharmacophore, imparts a range of biological activities, while the indanone component offers a versatile handle for chemical modifications.[1][2] This guide will explore the fundamental chemical aspects of this molecule, providing a solid foundation for its application in advanced research.
Synthesis and Structural Elucidation
Conceptual Synthetic Pathways
A plausible and efficient route to 8H-Indeno[1,2-c]thiophen-8-one likely involves a variation of the Gewald three-component reaction .[3][4][5] This powerful reaction typically involves the condensation of a ketone, an active methylene compound (such as a cyanoacetate), and elemental sulfur in the presence of a base to form a 2-aminothiophene.
A proposed synthetic workflow is outlined below:
Figure 1: Conceptual workflow for the synthesis of 8H-Indeno[1,2-c]thiophen-8-one.
Expert Insight: The choice of base and solvent is critical in the Gewald reaction to control regioselectivity and yield.[6] Piperidinium borate has emerged as a truly catalytic option, offering high efficiency and recyclability.[3] Subsequent diazotization of the resulting 2-aminothiophene intermediate followed by a deamination reaction could potentially yield the target scaffold, which upon intramolecular Friedel-Crafts acylation would lead to 8H-Indeno[1,2-c]thiophen-8-one.
An alternative approach could be the cycloaromatization of non-conjugated thienyl tetraynes , which has been successfully employed for the synthesis of other indenothiophenone derivatives.[7]
Detailed Experimental Protocol (Hypothetical)
Based on established methodologies for analogous compounds, a detailed experimental protocol is proposed:
Step 1: Knoevenagel Condensation of 1,3-Indandione
-
To a solution of 1,3-indandione (1 equivalent) and an active methylene compound (e.g., ethyl cyanoacetate, 1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the Knoevenagel condensation product.
Step 2: Gewald Aminothiophene Synthesis
-
To a suspension of the Knoevenagel product (1 equivalent) and elemental sulfur (1.1 equivalents) in ethanol, add morpholine (2 equivalents).
-
Heat the mixture to reflux for 4-6 hours until the starting material is consumed (TLC monitoring).
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the 2-amino-indeno[1,2-c]thiophene derivative.
Step 3: Conversion to 8H-Indeno[1,2-c]thiophen-8-one
-
The amino group of the intermediate can be removed via diazotization followed by reduction (e.g., with hypophosphorous acid).
-
The resulting indenothiophene can then be cyclized via an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid) to yield the final product, 8H-Indeno[1,2-c]thiophen-8-one.
Spectroscopic and Physicochemical Properties
While a complete set of authenticated spectral data for 8H-Indeno[1,2-c]thiophen-8-one is not available in the public domain, its key physicochemical properties and expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 8H-Indeno[1,2-c]thiophen-8-one
| Property | Value | Source |
| CAS Number | 23062-43-3 | CymitQuimica[8] |
| Molecular Formula | C₁₁H₆OS | CymitQuimica[8] |
| Molecular Weight | 186.23 g/mol | CymitQuimica[8] |
| Purity | >98% (Commercially available) | CymitQuimica[8] |
| InChIKey | PRQSSPXKMOIQST-UHFFFAOYSA-N | CymitQuimica[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the thiophene ring will likely appear as doublets or multiplets, with coupling constants characteristic of their relative positions. The protons on the benzene ring of the indanone moiety will also exhibit distinct splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (δ > 180 ppm), aromatic carbons, and quaternary carbons at the ring junctions.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration , typically observed in the range of 1680-1720 cm⁻¹.[9] The exact position will be influenced by the electronic effects of the fused aromatic system. Other characteristic bands will include C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching vibrations within the aromatic framework (1600-1450 cm⁻¹). The C-S stretching vibration of the thiophene ring is expected to appear in the fingerprint region.[10]
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum (EI-MS) should show a prominent molecular ion peak (M⁺) at m/z 186. Fragmentation is likely to involve the loss of carbon monoxide (CO) from the ketone functionality, leading to a significant fragment at m/z 158. Further fragmentation of the polycyclic aromatic system would also be observed.[11]
Chemical Reactivity
The chemical reactivity of 8H-Indeno[1,2-c]thiophen-8-one is dictated by the interplay of its constituent functional groups and the overall electronic nature of the fused ring system.
Figure 2: Key reactivity sites of 8H-Indeno[1,2-c]thiophen-8-one.
Reactions at the Carbonyl Group
The carbonyl carbon is a primary electrophilic site, susceptible to attack by various nucleophiles.[10][12]
-
Nucleophilic Addition: Grignard reagents and organolithium compounds are expected to add to the carbonyl group, yielding tertiary alcohols after workup. This provides a straightforward method for introducing diverse substituents at the 8-position.
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Condensation Reactions: The active methylene at the 7-position (alpha to the carbonyl) can potentially participate in condensation reactions with aldehydes and ketones under basic conditions, leading to the formation of α,β-unsaturated derivatives.
Reactions on the Aromatic Rings
-
Electrophilic Aromatic Substitution: The thiophene ring is generally more susceptible to electrophilic attack than the benzene ring. Reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially on the thiophene moiety. The directing effects of the fused indanone system will influence the regioselectivity of these substitutions.
Potential Applications in Drug Discovery
The indenothiophene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.
-
Anticancer Activity: Numerous thiophene-containing compounds have demonstrated potent anticancer properties.[1] The planar structure of 8H-Indeno[1,2-c]thiophen-8-one makes it a candidate for DNA intercalation, and its derivatives could be explored as topoisomerase inhibitors or kinase inhibitors.
-
Antimicrobial Agents: The thiophene nucleus is present in several clinically used antimicrobial drugs.[2] Derivatives of 8H-Indeno[1,2-c]thiophen-8-one could be synthesized and screened for activity against a panel of bacterial and fungal pathogens. Research on related indenothiophene structures has already shown promising antimicrobial activity.
-
Enzyme Inhibition: The rigid, polycyclic framework of this molecule makes it an attractive scaffold for the design of specific enzyme inhibitors. For instance, derivatives of the isomeric 8H-indeno[1,2-d]thiazole have been investigated as inhibitors of the SARS-CoV-2 3CL protease.
Conclusion
8H-Indeno[1,2-c]thiophen-8-one is a heterocyclic compound with a rich chemical landscape and significant potential for further exploration. While detailed experimental data for this specific molecule is not extensively documented, a strong foundation for its synthesis and characterization can be built upon the chemistry of its isomers and derivatives. Its versatile reactivity and the established biological importance of the indenothiophene scaffold make it a compelling target for future research in medicinal chemistry and materials science. This guide serves as a starting point for researchers aiming to unlock the full potential of this intriguing molecule.
References
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2011). Molecules.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2020). The Journal of Organic Chemistry.
- A New Method for the Synthesis of Substituted Indeno[1,2-b]thiophene with Subsequent Ring Expansion to Form Substituted Thieno[3,2-c]quinoline. (2006). Journal of Heterocyclic Chemistry.
- 8H-Indeno[1,2-c]thiophen-8-one. (n.d.). CymitQuimica.
- Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. (2022). Molecules.
- Synthesis of indenothiophenone derivatives by cycloaromatization of non-conjugated thienyl tetraynes. (2005). Tetrahedron Letters.
- 1-Amino-8H-indeno[1,2-c]thiophen-8-one CAS NO.473437-48-8. (n.d.).
- 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol. (n.d.). AMERICAN ELEMENTS.
- Enaminonitriles in heterocyclic synthesis: Synthesis and biological evaluation of novel indeno[2,1-b]thiophene derivatives. (2013). European Journal of Chemistry.
- Nucleophiles and Electrophiles. (2020, July 21). YouTube.
- The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022). Spectroscopy.
- 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid. (n.d.).
- Synthesis of Thienothiophenes. (2022). Encyclopedia.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
- 1H-indene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- (PDF) ChemInform Abstract: Visible Light Induced Radical Cyclization of o-Iodophenylacrylamides: A Concise Synthesis of Indolin-2-one. (2016).
- 5- Endo - D ig Electrophilic Cyclization of 1,4-Disubstituted But-3-yn-1-ones. (2004). Organic Letters.
- ChemInform Abstract: Synthesis of Thieno-Fused Heterocycles Through Reiterative Iodocycliz
- Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022). Current Organic Synthesis.
- Novel Indeno[2,1-b]thiophene Synthesis. (n.d.). Scribd.
- The chemistry of indenothiopenes. I. 8H-Indeno-[2,1-b]thiopene. (1972). The Journal of Organic Chemistry.
- Chemistry of indenothiophenes. II. 4H-indeno[1,2-b]thiophene and 8H-indeno[1,2-c]thiophene. (1972). The Journal of Organic Chemistry.
- 8H-Indeno[2,1-b]thiophen-8-one. (n.d.). ChemicalBook.
- 8H-Indeno[2,1-b]thiophene-8-one. (n.d.). ChemicalBook.
- Thiophene. (n.d.). NIST WebBook.
- THIENO[2,3-B]THIOPHENE(250-84-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis of 8H-indeno[2,1-b]thiophene. (n.d.). PrepChem.com.
- Thianaphthene(95-15-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- Thiophene(110-02-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (2002). Arkivoc.
- Tandem mass spectrometric study of annelation isomers of the novel thieno[3 ´,2 ´:4,5]pyrido[2,3-d]pyridazine ring system. (2014). ARKIVOC.
- Enaminonitriles in heterocyclic synthesis: Synthesis and biological evaluation of novel indeno[2,1-b]thiophene derivatives. (2013). European Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 8H-Indeno[1,2-c]thiophen-8-one | CymitQuimica [cymitquimica.com]
- 8. 8H-Indeno[2,1-b]thiophen-8-one | 13132-12-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
